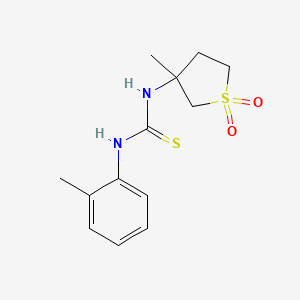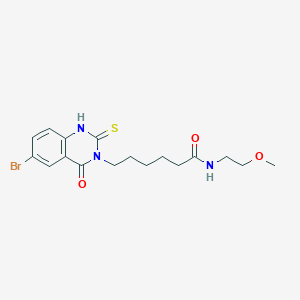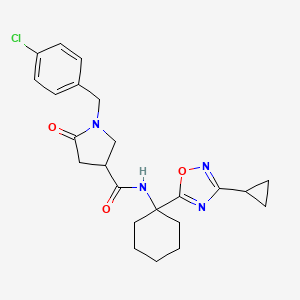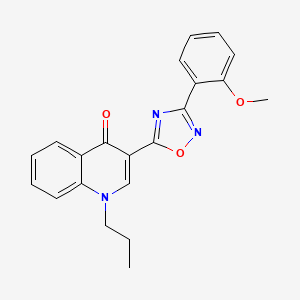
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, also known as MTU, is a synthetic compound that has shown potential in various scientific research applications.
Aplicaciones Científicas De Investigación
1. Synthesis and Cytotoxicity in Drug Research Thiourea derivatives, including compounds similar to 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, have been synthesized and studied for their potential anticancer activities. The in vitro cytotoxicity of these derivatives has been evaluated against various cell lines, showing significant cytotoxic effects. This suggests their potential application in the development of anticancer drugs (Ruswanto et al., 2015).
2. Organic Synthesis and Catalysis The chemical structure of thiourea derivatives allows them to participate in various organic reactions, such as [3+2] cycloadditions with donor-acceptor cyclopropanes. These reactions offer efficient routes to diverse chemical structures, including 2-amino-4,5-dihydrothiophenes. Thiourea derivatives serve multiple roles in these reactions, including providing a C=S double bond, serving as an amino source, and functioning as decarbalkoxylation reagents (Xie et al., 2019).
3. Enhancement of Photovoltaic Devices Thiourea derivatives have been incorporated into the electrolyte of dye-sensitized solar cells, showing an unusual enhancement of photocurrent. The presence of thiourea leads to a positive band edge shift and a decrease in charge recombination rate, significantly enhancing the photocurrent density and overall conversion efficiency of solar cells (Mi‐jeong Kim et al., 2010).
4. Spectroscopic Studies and Molecular Structure Analysis Thiourea derivatives have been extensively studied using spectroscopic methods and X-ray crystallography to understand their molecular structure and properties. These studies provide valuable insights into the chemical behavior and potential applications of thiourea derivatives in various scientific domains (Bahçelī et al., 2020).
5. Corrosion Inhibition Some thiourea derivatives have been studied for their inhibition and polarization properties in relation to corrosion, particularly of metals like aluminum. Their inhibitive performance has been discussed in light of electronic effects in the thioureas, providing insights into their potential application as corrosion inhibitors (D. D. Singh et al., 1981).
Propiedades
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10-5-3-4-6-11(10)14-12(18)15-13(2)7-8-19(16,17)9-13/h3-6H,7-9H2,1-2H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVTFROYKFIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2(CCS(=O)(=O)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2402489.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)



![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)
![(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol](/img/structure/B2402500.png)
![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)


![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)